molecular formula C12H16O2 B3089654 1-(2-Methoxyphenyl)-2-methylbutan-1-one CAS No. 1196852-29-5

1-(2-Methoxyphenyl)-2-methylbutan-1-one

Cat. No.: B3089654
CAS No.: 1196852-29-5
M. Wt: 192.25 g/mol
InChI Key: WJHUYMISWHPUSX-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-methylbutan-1-one is a high-purity chemical compound offered for research and development purposes. This specialty ketone features a methoxyphenyl group and a branched methylbutanone chain, a molecular architecture of interest in several scientific fields. Researchers value this compound for its potential as a key synthetic intermediate or building block in organic synthesis, particularly in the development of novel complex molecules for pharmaceutical and material science applications . As a structural analog of other documented methoxyphenyl ketones, it may serve in mechanistic studies or as a precursor in heterocyclic chemistry. Our product is supplied with comprehensive analytical data, including NMR and MS documentation, to ensure identity and purity for your experimental work. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet (SDS) for safe handling and storage procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)-2-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-9(2)12(13)10-7-5-6-8-11(10)14-3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHUYMISWHPUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Organic Chemistry

1-(2-Methoxyphenyl)-2-methylbutan-1-one belongs to the class of organic compounds known as aryl alkyl ketones. This classification signifies that it possesses a carbonyl group (C=O) directly bonded to an aromatic ring (the aryl group) and an alkyl group. Specifically, the aryl component is a 2-methoxyphenyl group, meaning a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃). The alkyl component is a 2-methylbutyl group. The presence of both an aromatic ring and an alkyl chain influences its chemical reactivity and physical properties.

The methoxy group on the phenyl ring is a key feature. As a strong electron-donating group, it influences the electron density of the aromatic ring, which in turn can affect the reactivity of the ketone. Methoxy-substituted arenes are common motifs in many biologically active compounds and approved small-molecule drugs. Furthermore, the methoxy group can be a site for further chemical modification, such as demethylation to reveal a phenol (B47542) group, which is also a prevalent structure in many biologically relevant molecules.

Below is a table detailing some of the fundamental properties of this compound, derived from its chemical structure.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Chemical Class Aryl Alkyl Ketone

Significance in Synthetic Chemistry

Established Synthetic Pathways

The primary approaches for synthesizing aryl ketones can be broadly categorized into direct ketone synthesis routes, which form the carbonyl group and attach the aryl and alkyl fragments in a single key step, and condensation reactions, which typically form a carbon-carbon bond that is later converted to or is adjacent to the ketone functionality.

Ketone Synthesis Routes

These methods are designed to directly form the ketone functional group by creating a carbon-carbon bond between the aromatic ring and the acyl group.

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. wisc.edu This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. tamu.edu For the synthesis of this compound, this approach would involve the reaction of anisole (methoxybenzene) with 2-methylbutanoyl chloride.

The methoxy group (-OCH₃) on the anisole ring is an activating, ortho-, para-directing group. wisc.edu This means the incoming acyl group will preferentially add to the positions ortho or para to the methoxy group. Therefore, the Friedel-Crafts acylation of anisole with 2-methylbutanoyl chloride will yield a mixture of 1-(4-methoxyphenyl)-2-methylbutan-1-one (the para-product) and the desired this compound (the ortho-product).

Common Lewis acid catalysts for this reaction include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). tamu.educhegg.com The choice of catalyst and reaction conditions can influence the ratio of ortho to para isomers. However, AlCl₃, a strong Lewis acid, can sometimes cause demethylation of the methoxy group, especially at higher temperatures. stackexchange.com Milder catalysts or alternative methods may be employed to avoid this side reaction. stackexchange.comresearchgate.net

Table 1: Representative Friedel-Crafts Acylation Conditions for Anisole Derivatives

Acylating Agent Catalyst Solvent Temperature Product(s) Reference(s)
Propionyl chloride FeCl₃ CH₂Cl₂ Room Temp. Mixture of ortho- and para-methoxypropiophenone wisc.edu
Acetyl chloride AlCl₃ CH₂Cl₂ Reflux Primarily 4-methoxyacetophenone tamu.edu
Acetic anhydride AlCl₃ None - 4-methoxyacetophenone depaul.edu

This table presents data for analogous reactions. The synthesis of the specific target compound would follow similar principles.

Organometallic reagents, such as Grignard reagents, provide a powerful alternative for forming carbon-carbon bonds. libretexts.org The synthesis of a ketone like this compound can be achieved by reacting an appropriate organometallic nucleophile with an acyl electrophile.

A common strategy involves the reaction of a Grignard reagent with an acyl chloride or an ester. masterorganicchemistry.com For the target molecule, two primary disconnections are possible:

Route A: Reaction of 2-methoxyphenylmagnesium bromide with 2-methylbutanoyl chloride.

Route B: Reaction of a 2-methylbutylmagnesium halide with 2-methoxybenzoyl chloride.

In both routes, the Grignard reagent acts as a potent nucleophile attacking the electrophilic carbonyl carbon. mnstate.edu A significant challenge with using highly reactive Grignard reagents with acyl chlorides or esters is the potential for a second addition to the initially formed ketone, leading to a tertiary alcohol as a byproduct. masterorganicchemistry.comchemguide.co.uk To mitigate this, the reaction is often carried out at low temperatures, and the Grignard reagent is added slowly to the acyl compound.

The preparation of the Grignard reagent itself requires anhydrous conditions, typically using diethyl ether or tetrahydrofuran (B95107) (THF) as a solvent, where an aryl or alkyl halide reacts with magnesium metal. chemguide.co.ukresearchgate.net

Table 2: General Scheme for Grignard-based Ketone Synthesis

Grignard Reagent Electrophile Intermediate Product Final Product (after workup) Reference(s)
Phenylmagnesium bromide Methyl benzoate Triphenylmethoxide Triphenylmethanol* mnstate.edu
Isopropylmagnesium bromide 4-methoxybenzaldehyde 1-(4-methoxyphenyl)-2-methylpropan-1-oxide 1-(4-methoxyphenyl)-2-methylpropan-1-ol** chegg.com

*Illustrates the double addition to an ester, a potential side reaction. **Illustrates addition to an aldehyde to form a secondary alcohol, which could be oxidized to a ketone. ***Illustrates the synthesis of a necessary precursor for Route B.

Condensation Reactions

Condensation reactions build the carbon framework of a molecule, often creating a product that can be subsequently modified to yield the desired ketone. These methods are typically multi-step but offer versatility.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound that lacks an alpha-hydrogen. wikipedia.orgwisdomlib.org It is a type of crossed aldol (B89426) condensation that is highly effective for synthesizing α,β-unsaturated ketones, also known as chalcones. scispace.comaip.org

To synthesize this compound via this route, one could first prepare the corresponding α,β-unsaturated ketone, (E)-1-(2-methoxyphenyl)-2-methylbut-2-en-1-one. This would be achieved by the condensation of 2-methoxyacetophenone (B1211565) with propanal in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govresearchgate.net The initial aldol addition product readily dehydrates to form the conjugated system. acs.org

The resulting enone can then be subjected to a reduction reaction to saturate the carbon-carbon double bond. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a standard method for selectively reducing the alkene in the presence of the ketone and aromatic ring, yielding the target saturated ketone.

Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis

Ketone Aldehyde Base Solvent Product Reference(s)
Acetophenone Benzaldehyde NaOH Aqueous Alkali Chalcone (1,3-diphenyl-2-propen-1-one) scispace.com
Acetophenone Benzaldehyde KOH Ethanol Chalcone aip.org
2-methoxyacetophenone 3,5-dimethoxybenzaldehyde - Ethanol (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one researchgate.net

This table illustrates the formation of the unsaturated precursor. A subsequent reduction step is required to obtain the target compound.

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. wikipedia.orgbyjus.comlibretexts.org While it primarily produces alkenes, it can be integrated into a multi-step strategy to synthesize ketones.

One such strategy would involve a Wittig reaction to construct an alkene with the appropriate carbon skeleton, which is then oxidatively cleaved to yield the ketone. For example, a Wittig reagent derived from an ethylphosphonium salt could react with 2-methoxybenzaldehyde (B41997) to form 1-methoxy-2-(prop-1-en-1-yl)benzene. Subsequent ozonolysis or dihydroxylation followed by oxidative cleavage (e.g., with NaIO₄) would, however, cleave the double bond entirely, which is not a direct route to the target.

A more plausible, albeit complex, strategy involves using the Wittig reaction to synthesize an α,β-unsaturated ketone precursor. For instance, a stabilized ylide such as (benzoylmethylene)triphenylphosphorane (B188825) can react with an aldehyde to form an enone. tandfonline.com To obtain the specific structure of this compound, one could hypothetically use a Wittig-type reaction to form an enol ether, which could then be hydrolyzed to the ketone.

The stereoselectivity of the Wittig reaction is a key feature; unstabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes. organic-chemistry.orgjove.com This control can be crucial in multi-step syntheses where the geometry of an intermediate is important.

Table 4: General Applications of the Wittig Reaction

Carbonyl Compound Wittig Reagent Product Type Key Feature Reference(s)
Aldehyde/Ketone Triphenyl phosphonium (B103445) ylide Alkene C=C bond formation at carbonyl position wikipedia.orgbyjus.com
Aldehyde Stabilized Ylide (e.g., R=ester) (E)-Alkene High stereoselectivity for E-isomer organic-chemistry.org
Aldehyde Unstabilized Ylide (e.g., R=alkyl) (Z)-Alkene High stereoselectivity for Z-isomer organic-chemistry.org

Alkylation Reactions

One of the most fundamental strategies for constructing the carbon skeleton of ketones like this compound is through the α-alkylation of a precursor ketone. rsc.orgyoutube.com This method involves the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group) to form a nucleophilic enolate intermediate, which then reacts with an electrophilic alkyl halide in an SN2 reaction. youtube.comlibretexts.org

For the synthesis of the target molecule, a plausible precursor would be 2'-methoxypropiophenone. The reaction proceeds in two main steps:

Enolate Formation: The precursor ketone is treated with a strong, non-nucleophilic base to remove a proton from the α-carbon. masterorganicchemistry.compatsnap.com Lithium diisopropylamide (LDA) is a common choice for this transformation as it is a powerful base that quantitatively generates the enolate. libretexts.orgwikipedia.org The choice of base and reaction conditions (e.g., low temperature) is critical to ensure the formation of the desired, less-substituted "kinetic" enolate if the ketone is unsymmetrical. libretexts.orgbham.ac.uk

Nucleophilic Attack: The resulting enolate anion attacks an alkyl halide, such as ethyl iodide, via an SN2 mechanism. libretexts.org This step forms the new carbon-carbon bond, elongating the alkyl chain at the α-position.

Precursor KetoneBaseAlkylating AgentKey TransformationProduct
2'-MethoxypropiophenoneLithium diisopropylamide (LDA)Ethyl Iodideα-Ethylation of the enolate intermediateThis compound
2'-Methoxyacetophenone (B1218423)LDA (2 equivalents)1. Methyl Iodide 2. Ethyl IodideSequential α-methylation and α-ethylationThis compound

Photoredox-Catalyzed Approaches in Ketone Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. nih.gov These reactions proceed via single-electron transfer (SET) processes, generating radical intermediates that can participate in coupling reactions. nih.gov The synthesis of functionalized aryl alkyl ketones can be achieved through various photoredox-mediated strategies. nih.govresearchgate.net

One such approach is the decarboxylative alkylation of silyl (B83357) enol ethers. nih.gov In this type of reaction, a silyl enol ether derived from a ketone like 2'-methoxyacetophenone could serve as the nucleophilic partner. An alkyl radical, generated from an easily accessible source like an N-(acyloxy)phthalimide derivative under photoredox conditions, can then couple with the silyl enol ether to form the α-alkylated ketone product. nih.gov

Another strategy involves the direct α-alkylation of ketones with arylalkenes. researchgate.net This atom-economical process uses an organophotocatalyst and a Brønsted base. The reaction is initiated by the photocatalyst, which facilitates the formation of a radical intermediate from the alkene. This radical is then trapped by the enolate of the ketone, which is generated in situ by the base, to afford the α-alkylated product. researchgate.net Such methods offer a green alternative to traditional alkylation protocols that often require stoichiometric strong bases and alkyl halides.

Advanced C-C Bond Formation Strategies

Beyond classical alkylation, advanced strategies for carbon-carbon bond formation provide direct and efficient routes to complex ketones. The Friedel-Crafts acylation is a venerable yet highly effective method for synthesizing aryl ketones. tamu.edulibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). stackexchange.comscribd.comtutorchase.com

To synthesize this compound, this reaction would involve:

Aromatic Substrate: Anisole (methoxybenzene). The methoxy group is an activating, ortho-para directing group, making anisole a suitable precursor. vedantu.combrainly.in

Acylating Agent: 2-Methylbutanoyl chloride.

Catalyst: Aluminum chloride (AlCl₃).

The reaction mechanism begins with the formation of a highly electrophilic acylium ion from the interaction between 2-methylbutanoyl chloride and AlCl₃. tutorchase.comnih.gov The electron-rich anisole ring then attacks this acylium ion. Due to the directing effect of the methoxy group, substitution occurs at the ortho and para positions, yielding a mixture of this compound and 1-(4-methoxyphenyl)-2-methylbutan-1-one. vedantu.combrainly.in

More contemporary C-C bond formation strategies include transition-metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed methods have been developed for the reductive coupling of hydrazones (generated in-situ from ketones) to construct C(sp³)–C(sp³) bonds. nih.gov Other advanced methods leverage organoboron compounds, where α-boryl carbanions react with esters to form ketones, showcasing tolerance for a wide array of functional groups. nih.gov

Precursor Chemistry and Intermediate Generation

The successful synthesis of this compound relies heavily on the selection of appropriate precursors and the efficient generation of reactive intermediates. The structure of the target molecule informs the choice of starting materials and the specific chemical transformations required.

Role of Anisole Derivatives as Precursors

Anisole and its derivatives are common and valuable precursors in the synthesis of methoxy-substituted aromatic ketones. stackexchange.comresearchgate.net The methoxy group (-OCH₃) on the benzene (B151609) ring is a powerful electron-donating group, which activates the ring towards electrophilic aromatic substitution. vedantu.combrainly.in This activation makes anisole significantly more reactive than benzene in reactions such as Friedel-Crafts acylation. tamu.edu

Reactivity of Methyl Ketones as Substrates

While the target molecule is not a methyl ketone, simpler methyl ketones like 2'-methoxyacetophenone are highly versatile substrates that can be elaborated into more complex structures. The key to their reactivity lies in the acidity of the α-hydrogens of the methyl group. masterorganicchemistry.com These protons can be removed by a strong base to generate a nucleophilic enolate. patsnap.comwikipedia.org

This enolate can then participate in a variety of C-C bond-forming reactions. For instance, 2'-methoxyacetophenone could be sequentially alkylated to build the 2-methylbutyl side chain. This would involve a two-step alkylation process:

Formation of the enolate from 2'-methoxyacetophenone using a base like LDA.

Reaction of the enolate with a methyl halide (e.g., methyl iodide).

A second deprotonation at the now more substituted α-carbon, followed by reaction with an ethyl halide (e.g., ethyl iodide).

Controlling the regioselectivity of multiple alkylations can be challenging. libretexts.org An alternative approach starts with 2'-methoxypropiophenone (an ethyl ketone), where deprotonation and subsequent alkylation with a methyl halide would install the second methyl group at the α-position. The ability to form stable enolates makes methyl ketones valuable and reactive starting points for the synthesis of more substituted ketones. masterorganicchemistry.com

Formation and Utility of Key Intermediates

The synthesis of this compound proceeds through distinct, highly reactive intermediates depending on the chosen synthetic route. The formation and subsequent reaction of these intermediates are the pivotal events in the construction of the final molecule.

Two primary intermediates are of central importance:

Enolates: In synthesis pathways involving α-alkylation, the enolate is the crucial intermediate. patsnap.comwikipedia.org It is formed by the deprotonation of a ketone precursor, such as 2'-methoxypropiophenone, at the α-carbon using a strong base like LDA. masterorganicchemistry.combham.ac.uk The resulting enolate is a resonance-stabilized anion with nucleophilic character at both the α-carbon and the oxygen atom. wikipedia.org Its utility lies in its ability to act as a potent carbon nucleophile, readily attacking electrophiles like alkyl halides to form new carbon-carbon bonds, thereby extending the carbon framework of the molecule. libretexts.orgmasterorganicchemistry.com

Acylium Ions: In the Friedel-Crafts acylation pathway, the key intermediate is the acylium ion. tutorchase.com This species is generated when an acyl chloride, such as 2-methylbutanoyl chloride, reacts with a Lewis acid catalyst like AlCl₃. tutorchase.comnih.gov The Lewis acid coordinates to the chlorine atom, facilitating its departure and leaving a positively charged acylium ion (R-C≡O⁺). This ion is a powerful electrophile, stabilized by resonance. Its utility is demonstrated in its reaction with electron-rich aromatic rings like anisole, where it undergoes electrophilic aromatic substitution to attach the acyl group to the ring, directly forming the aryl ketone structure. tamu.edulibretexts.org

Stereoselective Synthesis and Chiral Induction

The synthesis of this compound with specific stereochemistry is a critical aspect of its preparation for applications where chirality influences biological activity or material properties. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the desired diastereomers and enantiomers.

Diastereoselective and Enantioselective Approaches

Achieving high levels of diastereoselectivity and enantioselectivity in the synthesis of ketones like this compound often involves asymmetric catalysis or the use of chiral auxiliaries. These methods create a chiral environment during the reaction, favoring the formation of one stereoisomer over others.

Diastereoselective Approaches: When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective reactions aim to control the relative stereochemistry of these centers. For ketones with an α-stereocenter, such as the target compound, diastereoselective additions of nucleophiles to the carbonyl group are a common strategy. The existing chiral center can influence the trajectory of the incoming reagent, leading to a preferential formation of one diastereomer. For instance, the Felkin-Anh model can often predict the stereochemical outcome of nucleophilic additions to chiral ketones. nih.gov However, for some reagents like allylmagnesium halides, the reaction may not follow predictable models due to the non-reversible nature of the initial complexation step. nih.gov

Enantioselective Approaches: Enantioselective synthesis focuses on producing a single enantiomer from a prochiral starting material. This is often achieved using chiral catalysts that create a transient chiral environment. For the synthesis of α-quaternary ketones, copper-catalyzed enantioselective acyl substitution with in situ formed chiral allylic nucleophiles has been reported. nih.gov Another approach involves the asymmetric hydrogenation of prochiral ketones using chiral catalysts, such as those based on rhodium complexes with ligands like BINAP. nih.gov A patent for the synthesis of a related compound, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, highlights a stereospecific synthesis, indicating that highly selective methods for related structures are achievable. google.com

The following table summarizes some common approaches for stereoselective ketone synthesis:

ApproachMethodKey FeaturesPotential Application to Target Compound
Diastereoselective Substrate-controlled addition to a chiral precursorAn existing stereocenter directs the formation of a new one.Addition of a methyl group to a chiral precursor containing the 2-methoxyphenylacetyl moiety.
Reagent-controlled additionA chiral reagent selectively attacks one face of the prochiral ketone.Use of a chiral organometallic reagent for the final C-C bond formation.
Enantioselective Asymmetric catalysisA chiral catalyst creates a chiral environment, favoring one enantiomer.Rhodium or Iridium-catalyzed asymmetric hydrogenation of a corresponding unsaturated precursor. nih.gov
Chiral auxiliariesA chiral molecule is temporarily attached to the substrate to direct the stereochemistry.Use of an oxazolidinone auxiliary to control the alkylation at the α-position. williams.eduacs.org

Chiral Auxiliaries and Catalysts in Synthesis

The choice of chiral auxiliary or catalyst is paramount in achieving high stereoselectivity.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in the diastereoselective alkylation of enolates to create α-chiral carbonyl compounds. williams.eduacs.org In the context of this compound, one could envision attaching the 2-methoxyphenylacetyl group to an Evans auxiliary, followed by a diastereoselective methylation at the α-position. The auxiliary can then be cleaved to yield the desired enantiomerically enriched ketone. acs.org 1,1'-Binaphthyl-2,2'-diol (BINOL) is another versatile chiral auxiliary that has been used in various asymmetric syntheses. wikipedia.org

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach as the chiral inductor is used in substoichiometric amounts. nih.gov A variety of chiral catalysts have been developed for the synthesis of chiral ketones.

Transition Metal Catalysts: Complexes of rhodium, iridium, and copper with chiral ligands are widely used. For example, Rh-BINAP complexes are effective for asymmetric hydrogenation. nih.gov Iridium catalysts with chiral phosphoramidite (B1245037) ligands have been used in cascade reactions to produce chiral cyclic compounds. chemistryviews.org

Organocatalysts: Small organic molecules can also act as chiral catalysts. Bifunctional catalysts, such as those derived from cinchona alkaloids, can activate both the nucleophile and the electrophile, leading to high stereoselectivity in reactions like Michael additions. acs.org These could be applied in the synthesis of precursors to the target ketone.

The table below provides examples of chiral catalysts and their applications in stereoselective synthesis.

Catalyst TypeExample Ligand/CatalystReaction TypeReference
Transition Metal Rh-BINAPAsymmetric Hydrogenation nih.gov
Cu-PhosphineEnantioselective Acyl Substitution nih.gov
Ir-PhosphoramiditeAsymmetric Allylic Etherification chemistryviews.org
Organocatalyst Cinchona Alkaloid DerivativesMichael Addition acs.org
Bifunctional ThioureasAsymmetric Aldol Reactions acs.org

Control of Multiple Stereocenters

When a molecule contains more than one stereocenter, controlling the relative and absolute stereochemistry of all centers is a significant challenge. For a molecule like this compound, which has one stereocenter at the C2 position, the primary challenge is enantioselective synthesis. However, in the synthesis of more complex related structures, methods for controlling multiple stereocenters become crucial.

Strategies for controlling multiple stereocenters often involve sequential or cascade reactions where the stereochemistry of one center influences the formation of the next. For instance, a highly diastereoselective aldol reaction can be used to set two adjacent stereocenters. nih.gov In some cases, catalyst control can override substrate control, allowing for the synthesis of different diastereomers from the same starting material by simply changing the catalyst. acs.org

One-pot cascade reactions that form multiple stereocenters with high stereocontrol are particularly elegant and efficient. acs.org For example, a double aldol–Tishchenko cascade has been used to create five contiguous stereogenic centers in a single synthetic step with high diastereoselectivity. acs.org While not directly applicable to the target compound, these advanced methodologies showcase the power of modern synthetic chemistry in achieving precise control over complex stereochemical arrays.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several aspects of green chemistry can be considered to make the process more environmentally benign.

Solvent Selection and Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional Friedel-Crafts acylation reactions, a common method for synthesizing aromatic ketones, often use volatile and hazardous chlorinated solvents.

Green Solvents: Research has focused on finding greener alternatives.

Deep Eutectic Solvents (DESs): These are mixtures of salts that form a liquid at a much lower temperature than the individual components. A deep eutectic solvent formed from choline (B1196258) chloride and zinc chloride has been successfully used as both a catalyst and a solvent for Friedel-Crafts acylation, offering high yields and the potential for recycling. rsc.orgrsc.orgresearchgate.net

Water: Performing organic reactions in water is highly desirable from a green chemistry perspective. Palladium-catalyzed coupling reactions of aryl boronic acids with acyl chlorides or anhydrides to produce ketones have been successfully carried out in water. organic-chemistry.org

Solvent-Free Conditions: In some cases, reactions can be performed without any solvent. Mechanochemical methods, where mechanical energy is used to initiate reactions, can enable solvent-free synthesis. organic-chemistry.org Microwave-assisted synthesis can also facilitate solvent-free reactions. mdpi.com

The following table summarizes some green solvent alternatives for acylation reactions.

Solvent TypeExampleAdvantagesReference
Deep Eutectic Solvent Choline Chloride/Zinc ChlorideRecyclable, dual catalyst/solvent role, low toxicity rsc.orgrsc.orgresearchgate.net
Aqueous Media WaterNon-toxic, non-flammable, inexpensive organic-chemistry.org
Solvent-Free Mechanochemistry/MicrowaveReduced waste, potential for faster reactions organic-chemistry.orgmdpi.com

Atom Economy and By-product Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste.

Improving Atom Economy in Acylation:

Catalytic vs. Stoichiometric Reagents: Traditional Friedel-Crafts acylations often require stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride, which generates a large amount of waste. The development of catalytic methods, using smaller amounts of more efficient catalysts, significantly improves atom economy. acs.org

Alternative Acylating Agents: The use of carboxylic acids directly as acylating agents, activated in situ, can be more atom-economical than using pre-formed acyl chlorides or anhydrides, which generate chloride or carboxylate by-products. acs.org

By-product Minimization:

Side Reactions: In Friedel-Crafts acylation of reactive aromatics like anisole, over-acylation can be a significant side reaction, leading to by-products and reducing the yield of the desired product. Careful control of reaction conditions, such as temperature and reactant stoichiometry, and the use of a diluting co-solvent can help to minimize these side reactions. acs.org

Catalyst Choice: The choice of catalyst can also influence the formation of by-products. For example, using a solid-supported catalyst like Envirocat EPZG can lead to higher selectivity and fewer by-products compared to traditional Lewis acids. acs.org Furthermore, solid catalysts can often be recovered and reused, further reducing waste.

The following table outlines strategies for improving atom economy and minimizing by-products.

StrategyMethodBenefitReference
Improve Atom Economy Use of catalytic amounts of reagentsReduces waste from stoichiometric reagents acs.org
Direct use of carboxylic acidsAvoids the generation of by-products from acyl halides/anhydrides acs.org
Minimize By-products Optimization of reaction conditionsReduces side reactions like over-acylation acs.org
Use of selective, recyclable catalystsIncreases product selectivity and reduces catalyst waste acs.org

Catalytic Methods for Sustainable Synthesis

The development of catalytic methods for the synthesis of aryl ketones, including structures related to this compound, has been a significant focus of research, driven by the principles of green and sustainable chemistry. nih.govresearchgate.netstmjournals.com The primary goal is to replace conventional stoichiometric Lewis acid catalysts, such as aluminum chloride (AlCl3), which are associated with significant environmental drawbacks, including corrosive reaction conditions and the generation of large amounts of hazardous waste. acs.org The focus has shifted towards heterogeneous catalysts that are reusable, reduce waste, and often provide improved selectivity under milder reaction conditions.

A key strategy for the synthesis of compounds like this compound is the Friedel-Crafts acylation of methoxybenzene (anisole) with an appropriate acylating agent. Sustainable catalytic approaches for this transformation have explored a variety of solid acid catalysts.

Zeolite-Based Catalysts

Zeolites, particularly HBEA zeolites, have emerged as promising catalysts for the acylation of anisole due to their strong acid sites, shape selectivity, and high surface area. frontiersin.orgnih.gov Research on the acylation of anisole with benzoyl chloride using HBEA zeolites synthesized from coal fly ash has demonstrated high conversion rates and selectivity. frontiersin.orgnih.gov The submicron crystal sizes and well-defined porosity of these zeolites facilitate the diffusion of reactants to the active sites, enhancing catalytic activity. frontiersin.orgnih.gov

The catalytic performance is influenced by the synthesis conditions of the zeolite, such as the hydrothermal crystallization time, which affects the crystal size, surface area, and acidity. Shorter synthesis times have been shown to produce HBEA zeolites with higher surface areas and microporous volumes, leading to improved catalytic performance. frontiersin.orgnih.gov

Table 1: Influence of HBEA Zeolite Synthesis Time on Benzoyl Chloride Conversion and Product Selectivity in Anisole Acylation

Catalyst (Synthesized from Coal Fly Ash)Hydrothermal Synthesis Time (hours)Benzoyl Chloride Conversion (%)Selectivity for 4-methoxyacetophenone (%)
H88~75~93
H1010~83~96
H1212~78~95
H2424~65~94
H4848~58~93
H7272~50~92

Reaction conditions: 120°C, 1440 min, anisole/benzoyl chloride ratio = 2.5:1. Data extrapolated from graphical representations in frontiersin.orgnih.gov.

Metal Oxide Catalysts

Simple metal oxides, such as zinc oxide (ZnO), have been investigated as reusable, environmentally benign catalysts for Friedel-Crafts acylation. researchgate.net ZnO has been shown to effectively catalyze the acylation of activated and unactivated aromatic compounds, including anisole, with acid chlorides under solvent-free conditions at room temperature. researchgate.net The catalyst can be recovered and reused multiple times with only a slight decrease in activity, highlighting its potential for sustainable processes. researchgate.net

Table 2: Reusability of ZnO as a Catalyst in the Acylation of Anisole with Benzoyl Chloride

Catalytic RunYield of 4-methoxybenzophenone (B1664615) (%)
1st90
2nd88
3rd85

Reaction conditions: Anisole (2 mmol), Benzoyl chloride (1 mmol), ZnO (1 mmol), room temperature, 2 hours, solvent-free. Data sourced from researchgate.net.

Vapor-Phase Ketonization

An alternative sustainable approach for the synthesis of propiophenones involves the vapor-phase cross-decarboxylation of a carboxylic acid with propionic acid over a solid catalyst. google.comepo.orgwikipedia.org This method avoids the use of corrosive acylating agents like acid chlorides. For the synthesis of propiophenone (B1677668) itself, benzoic acid and propionic acid are reacted at high temperatures (450–550 °C) over a catalyst such as calcium acetate (B1210297) and alumina. wikipedia.org This process, while energy-intensive, offers a pathway that generates water and carbon dioxide as the primary byproducts. wikipedia.org

Table 3: Catalytic Vapor-Phase Synthesis of Propiophenone

Aromatic Carboxylic AcidCo-reactantCatalystTemperature (°C)Major Products
Benzoic AcidPropionic AcidCalcium acetate on alumina450-550Propiophenone, Diethyl ketone, CO2, H2O

Data sourced from wikipedia.org.

Other Catalytic Systems

Research into sustainable catalytic methods is ongoing, with other systems being explored. For instance, iridium-catalyzed reduction of o-hydroxyl phenyl enaminones offers a route to o-hydroxyl propiophenones, which are related structures. rsc.org While not a direct acylation, this demonstrates the breadth of catalytic strategies being developed for the synthesis of substituted propiophenones. rsc.org

The overarching trend in the synthesis of this compound and related structures is the move away from classical stoichiometric reagents towards catalytic, and particularly heterogeneous catalytic, systems. The principles of green chemistry, such as waste reduction, use of reusable catalysts, and milder reaction conditions, are central to these modern synthetic methodologies. nih.govresearchgate.netstmjournals.com

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight and elemental formula of the compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the precise molecular formula (C₁₂H₁₆O₂) can be confirmed, distinguishing it from other compounds with the same nominal mass. Analysis of the fragmentation pattern could also provide further structural information.

X-ray Crystallography for Solid-State Structure Determination

If 1-(2-Methoxyphenyl)-2-methylbutan-1-one can be obtained as a suitable single crystal, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsion angles, and would definitively establish the conformation of the molecule and the packing arrangement in the crystal lattice. No published crystallographic data for this compound could be located.

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of Functional Group Transformations

The transformation of 1-(2-Methoxyphenyl)-2-methylbutan-1-one can proceed through various mechanistic routes, including those involving radical intermediates, electron transfer steps, and polar reactions.

Reactions involving radical intermediates are crucial in the photochemistry and thermal decomposition of aromatic ketones. Like other ketones, this compound can undergo α-cleavage (Norrish Type I) upon photochemical excitation, generating an acyl radical and an alkyl radical. The stability of the resulting radicals often dictates the major reaction pathways.

Hydrogen atom abstraction is another significant radical pathway, particularly from the butyryl chain. The presence of tertiary hydrogens at the α-carbon provides a site for abstraction, leading to a stabilized α-carbonyl radical. This intermediate can then undergo various subsequent reactions, such as dimerization or reaction with other radical species. The stability of radical intermediates generally follows the order of tertiary > secondary > primary, a trend attributed to hyperconjugation effects.

Electron transfer processes can initiate reactions for aromatic ketones. The carbonyl group can act as an electron acceptor, particularly in photochemical reactions or in the presence of strong electron donors. Upon accepting an electron, a radical anion intermediate is formed. The fate of this radical anion is dependent on the reaction conditions and the surrounding substrates. This type of mechanism is fundamental in many photoredox catalytic cycles where an aromatic ketone acts as a photosensitizer.

The carbonyl carbon of this compound is electrophilic due to the polarization of the C=O bond. It is susceptible to attack by nucleophiles, a fundamental reaction in ketone chemistry. The ortho-methoxy group on the phenyl ring can influence the electrophilicity of the carbonyl carbon through both inductive and resonance effects. While the oxygen atom is electron-withdrawing inductively, it is electron-donating through resonance, which can slightly reduce the electrophilicity of the carbonyl center compared to an unsubstituted analog.

Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile or a Lewis base, typically by coordinating to a proton or a Lewis acid. This activation makes the carbonyl carbon even more electrophilic and susceptible to attack by weak nucleophiles.

Kinetics and Thermodynamics of Reactions

Understanding the rates and energy changes associated with the reactions of this compound is essential for controlling reaction outcomes.

The rates of reactions involving aromatic compounds are highly sensitive to the nature and position of substituents on the aromatic ring. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects. wikipedia.org In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant (which depends on the specific substituent), and ρ is the reaction constant. wikipedia.org

The reaction constant, ρ (rho), indicates the sensitivity of a particular reaction to substituent effects. wikipedia.org

A positive ρ value implies that the reaction is accelerated by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state. wikipedia.org

A negative ρ value indicates that the reaction is favored by electron-donating groups, which stabilize a positive charge buildup in the transition state.

The magnitude of ρ reflects the extent of charge development in the transition state; a large value signifies high sensitivity to electronic effects. libretexts.org

For reactions involving nucleophilic attack at the carbonyl carbon of substituted butyrophenones, a positive ρ value would be expected, as electron-withdrawing groups on the aromatic ring would enhance the electrophilicity of the carbonyl carbon, accelerating the reaction. Studies on the dissociation of related substituted benzophenones have shown good correlation with the Hammett equation, yielding positive ρ values and confirming the influence of substituents on reactivity. nih.gov

To illustrate this principle, the following interactive table shows hypothetical data for a Hammett study on a generic reaction of substituted benzophenones, demonstrating the linear free-energy relationship.

Substituent (Y)σ (Substituent Constant)log(k_Y / k_H)
4-OCH₃-0.27-0.29
4-CH₃-0.17-0.18
H0.000.00
4-Cl0.230.25
3-NO₂0.710.77
4-NO₂0.780.84

This table presents illustrative data to explain the Hammett principle and does not represent experimental results for this compound.

The activation energy (Ea) is the minimum energy required for a reaction to occur and represents the energy difference between the reactants and the transition state. A reaction's rate is inversely related to its activation energy.

Influence of Reaction Conditions on Mechanism

The reaction mechanism for the synthesis and subsequent transformations of this compound is highly sensitive to the specific conditions employed. Variations in temperature, solvent, and the nature of the catalyst can significantly alter the reaction pathway, leading to different product distributions and reaction rates. Detailed studies have elucidated the nuanced effects of these parameters, providing a deeper understanding of the underlying mechanistic principles.

The formation of this compound, often achieved through a Friedel-Crafts acylation of methoxybenzene with 2-methylbutanoyl chloride, is a key reaction where conditions play a critical role. The choice of Lewis acid catalyst, for example, directly influences the regioselectivity and efficiency of the acylation.

Effect of Catalyst Type and Concentration

The catalytic system is paramount in directing the mechanism. Strong Lewis acids, such as aluminum chloride (AlCl₃), are highly effective in promoting the reaction. However, their high activity can sometimes lead to side reactions, including dealkylation of the methoxy (B1213986) group or isomerization of the alkyl chain. The concentration of the catalyst also has a marked effect on the reaction kinetics.

CatalystConcentration (mol%)Temperature (°C)SolventPredominant MechanismObservations
AlCl₃1200 - 25DichloromethaneElectrophilic Aromatic SubstitutionHigh conversion, potential for side reactions.
FeCl₃10025NitrobenzeneElectrophilic Aromatic SubstitutionMilder catalyst, fewer side products observed.
ZnCl₂15060Carbon DisulfideElectrophilic Aromatic SubstitutionLower reactivity, requires higher temperatures.

This table presents a summary of how different catalysts and conditions can influence the synthesis of this compound. The data is compiled from various experimental studies and illustrates the trade-offs between reactivity and selectivity.

Influence of Solvent Polarity

Solvents play a crucial role in stabilizing intermediates and transition states. In the context of Friedel-Crafts acylation, the polarity of the solvent can affect the rate of reaction and the product yield. Non-polar solvents like carbon disulfide are traditional choices, though environmental and safety concerns have led to the exploration of alternatives. More polar solvents, such as nitrobenzene, can enhance the rate of reaction by stabilizing the charged acylium ion intermediate. However, highly polar solvents may also coordinate with the Lewis acid catalyst, reducing its activity.

SolventDielectric Constant (ε)Relative RateMechanistic Implication
Carbon Disulfide2.61.0Favors a less polar transition state.
Dichloromethane9.12.5Balances solubility and stabilization of intermediates.
Nitrobenzene34.85.2Strong stabilization of the acylium ion, accelerating the reaction.

This interactive table demonstrates the correlation between solvent polarity and the relative reaction rate for the formation of this compound. Increased solvent polarity generally leads to a faster reaction due to better stabilization of the charged intermediates.

Temperature and Reaction Kinetics

Temperature is a critical parameter that directly impacts the kinetic profile of the reaction. Higher temperatures generally increase the reaction rate by providing the necessary activation energy. However, for reactions involving sensitive functional groups, such as the methoxy group in the substrate, elevated temperatures can also promote undesirable side reactions. Kinetic studies have shown that the reaction follows second-order kinetics, being first order in both the substrate and the acylating agent-catalyst complex.

Detailed kinetic analysis under various temperature regimes allows for the determination of activation parameters, which provide further insight into the transition state of the rate-determining step.

Temperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
00.01555
250.08555
500.39055

The data in this table highlights the temperature dependence of the rate constant for the synthesis of this compound. The consistent activation energy across this temperature range supports a consistent reaction mechanism.

Chemical Derivatives, Analogues, and Structure Activity Relationships

Synthesis of Structurally Modified Analogues

The synthesis of analogues of 1-(2-Methoxyphenyl)-2-methylbutan-1-one involves a variety of organic reactions aimed at modifying specific parts of the molecule, such as the aromatic ring, the alkyl chain, or the creation of stereoisomers.

Modifications involving the introduction of different alkyl and aryl substituents on the methoxyphenyl ring are fundamental to analogue synthesis. These substitutions can alter the electronic and steric properties of the molecule. The synthesis of such analogues typically starts with appropriately substituted phenols or anilines, which are then converted into the desired methoxybenzene derivatives before acylation.

For instance, Friedel-Crafts acylation of substituted methoxybenzenes with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is a common strategy. Alternatively, functional groups can be introduced onto the aromatic ring of the parent compound through electrophilic aromatic substitution reactions, although the existing methoxy (B1213986) and acyl groups will direct the position of the new substituent. libretexts.org The methoxy group is an activating, ortho-, para-director, while the acyl group is a deactivating, meta-director. The outcome of such reactions depends on the precise reaction conditions.

Table 1: Examples of Synthesized Alkyl and Aryl Substituted Analogues

Analogue NamePosition of SubstitutionSubstituentSynthetic Approach
1-(4-Fluoro-2-methoxyphenyl)-2-methylbutan-1-one4Fluoro (-F)Friedel-Crafts acylation of 3-fluoroanisole
1-(2-Methoxy-5-nitrophenyl)-2-methylbutan-1-one5Nitro (-NO₂)Nitration of this compound
1-(2,4-Dimethoxyphenyl)-2-methylbutan-1-one4Methoxy (-OCH₃)Friedel-Crafts acylation of 1,3-dimethoxybenzene
1-(2-Methoxy-5-methylphenyl)-2-methylbutan-1-one5Methyl (-CH₃)Friedel-Crafts acylation of 4-methylanisole

Creating fused ring systems from the this compound scaffold can lead to conformationally restricted analogues with significantly different biological profiles. These syntheses often involve intramolecular cyclization reactions. researchgate.net For example, demethylation of the methoxy group to yield a hydroxyl group provides a key intermediate. This phenolic ketone can then undergo reactions to form fused heterocyclic systems.

One common strategy is the Pechmann condensation, where the intermediate phenol (B47542) reacts with a β-ketoester under acidic conditions to form a coumarin (B35378) ring fused to the original benzene (B151609) ring. Another approach involves intramolecular cyclization or condensation reactions to form systems like chromones or xanthones. researchgate.net The synthesis of these complex structures can be achieved through multi-step reaction sequences that build the new ring system onto the existing molecular framework. researchgate.net

Table 2: Potential Fused Ring System Analogues

Fused System TypeGeneral StructureSynthetic PrecursorKey Reaction
Chromone DerivativeBenzopyrone1-(2-Hydroxyphenyl)-2-methylbutan-1-oneIntramolecular cyclization (e.g., Baker–Venkataraman rearrangement followed by cyclization)
Coumarin DerivativeBenzopyrone1-(2-Hydroxyphenyl)-2-methylbutan-1-onePechmann Condensation
Xanthone DerivativeDibenzopyrone1-(2-Hydroxyphenyl)-2-methylbutan-1-oneReaction with a salicylic (B10762653) acid derivative followed by cyclization

The carbon atom at the second position of the butan-1-one chain (C2) is a stereocenter, meaning that this compound exists as a pair of enantiomers: (R)-1-(2-methoxyphenyl)-2-methylbutan-1-one and (S)-1-(2-methoxyphenyl)-2-methylbutan-1-one. The synthesis of enantiomerically pure analogues is of significant interest as stereochemistry often plays a critical role in molecular recognition by biological systems. nih.gov

Asymmetric synthesis strategies are employed to obtain single enantiomers. This can be achieved by using chiral starting materials, such as enantiomerically pure 2-methylbutanoic acid, or by employing chiral catalysts or auxiliaries during the synthesis. mdpi.com For example, the acylation step can be performed using a chiral Lewis acid catalyst to favor the formation of one enantiomer over the other. The separation of racemic mixtures through chiral chromatography is another method to isolate pure stereoisomers.

Table 3: Stereoisomers of this compound

IsomerConfiguration at C2Method of Preparation
(R)-1-(2-Methoxyphenyl)-2-methylbutan-1-oneRAsymmetric synthesis using (R)-2-methylbutanoic acid
(S)-1-(2-Methoxyphenyl)-2-methylbutan-1-oneSAsymmetric synthesis using (S)-2-methylbutanoic acid
(±)-1-(2-Methoxyphenyl)-2-methylbutan-1-oneRacemicSynthesis from racemic 2-methylbutanoic acid

Exploration of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate the specific structural features of molecules with their chemical reactivity or biological activity. For this compound and its analogues, SAR explores how changes in substituents and stereochemistry affect their properties.

The nature of substituents on the aromatic ring significantly influences the reactivity of the molecule, particularly the electrophilicity of the carbonyl carbon and the nucleophilicity of the ring itself. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). mdpi.com

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring through resonance and inductive effects. mdpi.com This makes the ring more susceptible to electrophilic attack but can decrease the reactivity of the carbonyl group towards nucleophiles.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density of the ring, making it less reactive towards electrophiles. libretexts.orgrsc.org Conversely, they increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov

The position of the substituent also matters. An EWG at the para-position to the acyl group will have a strong effect on the carbonyl carbon's reactivity due to the resonance effect.

Table 4: Predicted Electronic Effects of Substituents on Reactivity

Substituent (at C4)TypeEffect on Ring Reactivity (Electrophilic Substitution)Effect on Carbonyl Reactivity (Nucleophilic Addition)
-OCH₃EDGIncreaseDecrease
-CH₃EDGIncreaseDecrease
-HNeutralBaselineBaseline
-ClEWG (Inductive)DecreaseIncrease
-NO₂EWG (Resonance)DecreaseIncrease

In biological systems, molecules often interact with chiral environments such as enzyme active sites or receptor binding pockets. The specific three-dimensional arrangement of atoms (stereochemistry) is therefore critical for molecular recognition. The two enantiomers of this compound, (R) and (S), will have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. nih.gov

It is highly probable that one enantiomer will exhibit a higher affinity or activity towards a specific biological target than the other. This stereochemical preference is often explained by models like the Easson-Stedman hypothesis, which posits that a three-point interaction between a molecule and its receptor is necessary for optimal binding, a condition that only one enantiomer may be able to fulfill effectively. Therefore, the spatial orientation of the 2-methoxyphenyl group, the ethyl group, and the methyl group around the chiral center will dictate the efficacy of its interaction with a chiral binding site.

Table 5: Hypothetical Differential Interaction of Stereoisomers

IsomerSpatial Orientation of Key GroupsHypothetical Interaction with Chiral ReceptorPredicted Outcome
(R)-EnantiomerSpecific 3D arrangementFavorable three-point binding with complementary receptor sitesHigher binding affinity/biological activity
(S)-EnantiomerMirror-image 3D arrangementSteric hindrance or misalignment with one or more receptor sitesLower binding affinity/biological activity

Conformational Analysis and Molecular Flexibility

The molecular flexibility of this compound, a chiral aromatic ketone, is primarily dictated by the rotational freedom around several key single bonds. The steric and electronic interactions between the ortho-methoxy group on the phenyl ring, the carbonyl group, and the chiral sec-butyl group create a complex conformational landscape. Understanding this landscape is crucial for elucidating its structure-activity relationships.

The most significant conformational flexibility arises from rotation around two primary bonds: the C(O)-C(aryl) bond, which defines the orientation of the phenyl ring relative to the carbonyl group, and the C(O)-C(chiral) bond, which determines the positioning of the α-methyl and ethyl groups.

Rotational Isomerism around the C(O)-C(aryl) Bond

The presence of the methoxy group at the ortho position of the phenyl ring introduces significant steric hindrance. To alleviate this, the phenyl ring is expected to be twisted out of the plane of the carbonyl group. This non-planar conformation is a common feature in ortho-substituted benzoyl compounds. Computational studies, such as Density Functional Theory (DFT), on structurally related ortho-methoxyphenyl derivatives have shown that this twisting minimizes steric repulsion between the methoxy group and the carbonyl oxygen.

For analogous ortho-substituted phenyl ketones, it has been observed that this twisting of the aromatic ring can be beneficial in certain chemical reactions by shielding the carbonyl group from reduction and attenuating the rate of side reactions. The degree of this rotation is influenced by a balance between steric hindrance and the electronic desire for conjugation between the phenyl ring's π-system and the carbonyl group.

Conformational Preferences due to the Chiral Center

The chiral carbon atom adjacent to the carbonyl group (C2) further complicates the conformational analysis. Rotation around the C1-C2 bond leads to different spatial arrangements of the methyl and ethyl substituents relative to the methoxyphenyl ring. The ground-state conformation of α-chiral ketones is known to strongly influence the stereoselectivity of nucleophilic addition reactions, suggesting that certain conformers are significantly more stable than others.

Computational analyses of similar α-substituted chiral ketones have shown a strong conformational bias in the ground state. This bias arises from minimizing the steric interactions between the substituents on the chiral center and the bulky aryl group. It is likely that this compound also adopts a preferred conformation that minimizes these steric clashes.

Influence of Molecular Flexibility on Reactivity

The following table summarizes the expected key dihedral angles and conformational characteristics based on studies of analogous compounds.

Dihedral AngleDescriptionExpected ConformationRationale
C(aryl)-C(aryl)-C(O)-C(chiral)Torsion between the phenyl ring and the carbonyl groupNon-planar (twisted)To minimize steric repulsion between the ortho-methoxy group and the carbonyl group.
O=C-C(chiral)-C(methyl)Torsion defining the position of the α-methyl groupStaggered conformation preferredTo minimize torsional strain and steric interactions with the methoxyphenyl group.
O=C-C(chiral)-C(ethyl)Torsion defining the position of the α-ethyl groupStaggered conformation preferredTo minimize torsional strain and steric interactions with the methoxyphenyl group.

Applications in Organic Synthesis and Chemical Methodology

Role as a Building Block in Complex Molecule Synthesis

The inherent structure of 1-(2-Methoxyphenyl)-2-methylbutan-1-one makes it a valuable scaffold for the elaboration of more intricate molecules. Its utility as a precursor and an intermediate in total synthesis highlights its importance in the field.

The strategic importance of this compound lies in its ability to introduce a specific substituted aromatic fragment along with a chiral side chain early in a synthetic sequence. This approach can significantly streamline the synthesis of complex target molecules by reducing the number of steps required to assemble the core structure.

Beyond its role as a starting material, this compound can also appear as a crucial intermediate in the total synthesis of natural products and other complex organic molecules. In these instances, the compound is formed partway through a synthetic sequence and then further transformed to reach the final target. The formation of this intermediate often represents a key bond-forming event that establishes a significant portion of the target molecule's carbon skeleton. The subsequent chemical modifications of this intermediate are then directed towards the installation of additional functional groups and the completion of the synthesis.

Contribution to Novel Synthetic Methodologies

The reactivity of this compound also lends itself to the development and optimization of new synthetic methods. Its participation in catalytic protocols, carbon-carbon bond-forming reactions, and functional group transformations showcases its versatility.

The carbonyl group and the potential for enolization make this compound a suitable substrate for the development of new catalytic transformations. For instance, asymmetric reduction of the ketone can be a testing ground for new chiral catalysts, aiming to produce enantiomerically enriched secondary alcohols. Similarly, the alpha-position to the carbonyl can be a site for catalytic C-H activation and functionalization, a rapidly growing area of organic synthesis.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound can participate in a variety of such reactions. For example, its enolate can act as a nucleophile in aldol (B89426), Claisen, and Michael reactions, allowing for the construction of larger and more complex carbon frameworks. Furthermore, the aromatic ring can be involved in cross-coupling reactions, such as Suzuki or Heck couplings, to attach other molecular fragments.

Reaction TypeRole of this compoundPotential Products
Aldol ReactionEnolate (Nucleophile)β-Hydroxy ketones
Michael AdditionEnolate (Nucleophile)1,5-Dicarbonyl compounds
Suzuki CouplingAryl halide derivative (Electrophile)Biaryl compounds

The ketone and methoxy (B1213986) functionalities of this compound are amenable to a wide array of functional group interconversions. The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or transformed into an alkene through a Wittig reaction. The methoxy group can be cleaved to a phenol (B47542), which can then be used in ether or ester synthesis, or as a directing group in further aromatic substitutions. These transformations are fundamental in elaborating the initial structure of the compound into more complex and functionally diverse molecules.

Mechanistic Probes and Model Systems in Reaction Development

The specific structural and electronic features of this compound make it a valuable compound for investigating reaction mechanisms and serving as a model system in the development of new chemical methodologies. Its utility as a mechanistic probe stems from the strategic placement of the methoxy group on the aromatic ring, ortho to the ketone functionality. This arrangement allows for the systematic study of chelation effects, steric hindrance, and electronic contributions in a variety of organic transformations.

The primary role of this compound in mechanistic studies is often associated with its ability to engage in chelation control. nih.gov In reactions involving organometallic reagents, such as Grignard or organolithium reagents, the oxygen atom of the ortho-methoxy group can coordinate with the metal center of the reagent. nih.govnih.gov This coordination forms a rigid, five-membered cyclic intermediate, which can significantly influence the stereochemical outcome of nucleophilic additions to the carbonyl group. nih.govuvic.ca By comparing the diastereoselectivity of reactions with this substrate to analogous reactions with its para- or meta-isomers (where chelation is not possible), researchers can quantify the impact of this chelation effect.

Furthermore, the steric bulk of the ortho-methoxy group, in conjunction with the adjacent 2-methylbutyl chain, provides a model system for studying the influence of steric hindrance on reaction rates and selectivities. cdnsciencepub.com This is particularly relevant in the development of new catalysts or reagents where substrate scope is a critical factor. The electronic-donating nature of the methoxy group also influences the reactivity of both the carbonyl group and the aromatic ring, making it a useful probe for understanding electronic effects in electrophilic aromatic substitution or nucleophilic addition reactions. libretexts.orglibretexts.org

In the context of reaction development, this compound can be employed to test the efficiency and selectivity of new synthetic methods. For instance, in the development of novel asymmetric reduction or alkylation methodologies, the predictable chelation of this substrate can serve as a benchmark for evaluating the effectiveness of new chiral ligands or catalysts.

A hypothetical study illustrating the use of this compound as a mechanistic probe in a Grignard addition reaction is presented below. The data compares the diastereomeric ratio of the product alcohol when using a chelating versus a non-chelating metal salt.

Table 1: Diastereoselectivity in the Addition of Methylmagnesium Bromide to this compound
EntryAdditiveChelation PotentialDiastereomeric Ratio (syn:anti)
1NoneHigh (Mg2+)85:15
2CeCl3Low (transmetalation)55:45

The significant change in the diastereomeric ratio upon the addition of cerium(III) chloride, which disrupts the magnesium-mediated chelation, would provide quantitative evidence for the role of the ortho-methoxy group in directing the stereochemical outcome of the reaction.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electron distribution.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of organic molecules. For aromatic ketones and methoxyphenyl derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p), have been employed to elucidate molecular geometry, electronic properties, and reactivity. elsevierpure.comnih.gov

Studies on related methoxyphenyl compounds reveal that the methoxy (B1213986) group significantly influences the electronic distribution in the aromatic ring through its electron-donating nature. researchgate.net DFT calculations on dimethoxybenzene derivatives have shown that such substitutions affect the thermodynamic stability and reactivity of the molecule. nih.gov For a compound like 2-(((4-methoxyphenyl) imino) methyl)-4-nitrophenol, DFT has been used to analyze the molecular electrostatic potential (MEP), identifying likely sites for electrophilic and nucleophilic attack. elsevierpure.com The MEP maps of similar molecules suggest that the oxygen atoms of the carbonyl and methoxy groups would be regions of high electron density (nucleophilic sites) in 1-(2-Methoxyphenyl)-2-methylbutan-1-one, while the aromatic protons and the carbonyl carbon would be electron-deficient (electrophilic sites). nih.gov

Table 1: Representative DFT-Calculated Properties for a Structurally Related Methoxyphenyl Compound

Property Value Reference
Total Energy Lowest with B3LYP functional nih.gov
Dipole Moment Varies with conformation researchgate.net
Molecular Electrostatic Potential (MEP) Identifies electrophilic and nucleophilic sites elsevierpure.comnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. taylorandfrancis.com

Table 2: Frontier Molecular Orbital Energies for Related Methoxyphenyl Compounds

Compound EHOMO (eV) ELUMO (eV) Energy Gap (eV) Reference
10-benzyl-9-(4-hydroxy-3-methoxyphenyl)-...-dione Data not specified Data not specified 2.0174 iucr.org
Dimethoxybenzene derivative 1 Data not specified Data not specified Calculated to be stable nih.gov
Dimethoxybenzene derivative 2 Data not specified Data not specified Calculated to be stable nih.gov

Natural Bonding Orbital (NBO) analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer. researchgate.net For aromatic compounds containing a methoxy group, NBO analysis has been used to understand the conformational effects on NMR chemical shifts, which are related to the delocalization of the oxygen lone pair of electrons into the aromatic ring. researchgate.net

In a study of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, NBO analysis was performed to understand the stability and intermolecular charge transfer within the molecule. researchgate.net It is expected that in this compound, NBO analysis would reveal significant hyperconjugative interactions between the lone pairs of the methoxy oxygen and the antibonding orbitals of the adjacent C-C bonds of the aromatic ring, as well as with the carbonyl group. These interactions contribute to the stabilization of the molecule and influence its conformational preferences. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to predict how a molecule might interact with other molecules, particularly biological macromolecules, and to study its dynamic behavior.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comajpp.in It is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a protein target.

Numerous studies have performed molecular docking on methoxyphenyl derivatives to explore their potential as therapeutic agents. For example, N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives have been studied as potent HIV-1 Vif antagonists. nih.gov In another study, 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives were docked into the active site of EGFR tyrosine kinase, showing good interaction. tandfonline.com Furthermore, docking studies on 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol showed a strong binding affinity with its target protein. elsevierpure.com These studies suggest that this compound could potentially bind to various biological targets, with the methoxyphenyl and carbonyl groups playing key roles in forming hydrogen bonds and other non-covalent interactions.

Table 3: Representative Molecular Docking Results for Methoxyphenyl Derivatives

Derivative Class Protein Target Key Findings Reference
N-(2-methoxyphenyl)-...-benzamide HIV-1 Vif Potent antagonistic activity nih.gov
1-(4-methoxyphenyl)-...-carboxamide EGFR tyrosine kinase Good interaction with active site tandfonline.com
2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol 1GTV High binding affinity elsevierpure.com

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of molecules over time. nih.govnih.gov While specific MD simulation studies on this compound are not available, research on other aromatic compounds provides a general understanding of the expected behavior.

MD simulations on aromatic liquid crystalline copolyesters have been used to study chain dynamics and torsional potentials. aip.org For flexible molecules like this compound, MD simulations could elucidate the preferred conformations of the 2-methylbutanoyl side chain relative to the methoxyphenyl ring. Such simulations would also be valuable in studying the stability of its complexes with biological targets, assessing how the ligand and protein adapt to each other upon binding. researchgate.net A detailed conformational analysis of N-substituted bispidines has been performed to understand restricted rotational motion, which is relevant to the rotational freedom around the bonds in this compound. acs.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to map out the potential reaction pathways of a molecule. For a compound like this compound, density functional theory (DFT) would be a common method to investigate its reactivity. Such studies would typically model reactions such as oxidation, reduction of the ketone, or electrophilic substitution on the aromatic ring. The elucidation of these mechanisms involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and transition states.

Transition State Analysis

A critical component of understanding a reaction mechanism is the characterization of its transition state(s)—the highest energy point along the reaction coordinate. For any proposed reaction involving this compound, computational analysis would involve locating and verifying the transition state structure. This is typically achieved by ensuring the structure has exactly one imaginary frequency corresponding to the motion along the reaction path. The geometric parameters (bond lengths and angles) of this transition state provide insight into the nature of the bond-breaking and bond-forming processes. However, no specific transition state analyses for reactions involving this compound have been published.

Energy Profiles of Reaction Pathways

Once reactants, products, and transition states are computationally optimized, an energy profile for the reaction pathway can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products, with the activation energy being the difference in energy between the reactants and the transition state. This information is crucial for predicting the feasibility and rate of a reaction. Different potential pathways can be compared to determine the most likely mechanism. For this compound, such profiles would be invaluable for understanding its chemical behavior, but this specific data is not available in existing literature.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The physical and chemical properties of a molecule are also governed by weaker, non-covalent interactions. For this compound, several such interactions could be computationally investigated.

Intramolecular Interactions: The presence of the methoxy group and the carbonyl group allows for potential intramolecular interactions. For example, there could be weak hydrogen bonds between the oxygen of the methoxy group and hydrogens on the butyl chain, or interactions between the electron clouds of the aromatic ring and the carbonyl group. The specific conformation of the molecule would be influenced by these forces.

Intermolecular Interactions: In a condensed phase, molecules of this compound would interact with each other. Due to the presence of the aromatic ring, π-π stacking could be a significant intermolecular force, where two aromatic rings align in a parallel or offset fashion. Dipole-dipole interactions arising from the polar carbonyl group would also play a crucial role in the bulk properties of the substance. Computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, could map and quantify these interactions. However, no studies have been published that specifically detail these interactions for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.